3-Bromo-6-cyclopropyl-2-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
3-bromo-6-cyclopropyl-2-fluoropyridine |
InChI |
InChI=1S/C8H7BrFN/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2 |
InChI Key |
HXUUXSJNQMFQND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 6 Cyclopropyl 2 Fluoropyridine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. princeton.edu For 3-Bromo-6-cyclopropyl-2-fluoropyridine, the primary strategic disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the cyclopropyl (B3062369) group, as well as the carbon-halogen bonds.
A key disconnection is the C-C bond of the cyclopropyl group, suggesting a cross-coupling reaction as the final step. This leads to two main precursor types: a dihalogenated pyridine and a cyclopropyl-metal reagent (e.g., cyclopropylboronic acid or cyclopropylzinc halide) or vice versa. The choice of precursors depends on the relative reactivity of the halogen atoms on the pyridine ring and the availability of starting materials.
Another strategic disconnection involves the formation of the substituted pyridine ring itself. This could be achieved through a cycloaddition reaction or a condensation-based ring-closing strategy. However, functionalizing a pre-formed pyridine ring is often a more common and practical approach.
Development of Novel Synthetic Routes
The synthesis of highly functionalized pyridines can be approached through various strategies, including both multistep sequences and more efficient one-pot reactions. acs.orgnih.govorganic-chemistry.org
Multistep Synthesis Approaches
Multistep syntheses offer a controlled and stepwise approach to constructing complex molecules like this compound. A plausible multistep route would involve the sequential introduction of the bromo, fluoro, and cyclopropyl substituents onto a pyridine core.
One potential pathway begins with a di- or tri-halogenated pyridine. For instance, starting with a commercially available dihalopyridine, one halogen can be selectively replaced, followed by the introduction of the other functional groups. The synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides demonstrates the feasibility of selective functionalization of dihalopyridines. rsc.org
Another approach involves the synthesis of a substituted pyridine precursor that already contains some of the required functionalities. For example, the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) showcases a method for introducing substituents at the 6-position. georgiasouthern.edu Similarly, methods exist for the synthesis of 2-bromo-6-fluoropyridine (B132718) from 2,6-dibromopyridine. chemicalbook.com
The final key step in a multistep synthesis would be the introduction of the cyclopropyl group. This is typically achieved through a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, between a brominated pyridine precursor and a cyclopropylboronic acid or a cyclopropylzinc reagent, respectively. orgsyn.orgmdpi.com
One-Pot Reaction Sequences
One-pot reactions offer a more streamlined and efficient approach to synthesizing highly functionalized molecules by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. acs.orgnih.govorganic-chemistry.org While a specific one-pot synthesis for this compound is not explicitly detailed in the literature, general methodologies for the one-pot synthesis of functionalized pyridines can be adapted.
For instance, a rhodium carbenoid-induced ring expansion of isoxazoles provides a concise one-pot synthesis of highly functionalized pyridines. acs.orgnih.govorganic-chemistry.org Another approach involves the Cu(II)-catalyzed one-pot cascade reactions of inactivated saturated ketones with electron-deficient enamines. organic-chemistry.orgacs.org These methods, while not directly yielding the target molecule, illustrate the potential for developing a convergent one-pot strategy. Such a strategy could involve a tandem cross-coupling and functional group interconversion sequence.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions, particularly for the key cross-coupling step.
Catalyst Screening and Ligand Effects (e.g., Palladium, Copper)
The choice of catalyst and ligand is crucial for the success of cross-coupling reactions to introduce the cyclopropyl group.
Palladium Catalysis: Palladium-based catalysts are widely used for Suzuki-Miyaura and Negishi couplings. orgsyn.orgwikipedia.org For the Suzuki-Miyaura coupling of bromopyridines with cyclopropylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos has been shown to be effective. mdpi.comnih.gov The choice of ligand can significantly impact the reaction's efficiency, with bulkier ligands often promoting the reductive elimination step and preventing catalyst deactivation. The direct cyclopropylation of heterocycles can also be achieved using a simple palladium catalyst. nih.gov
Copper Catalysis: Copper-catalyzed reactions present a more cost-effective and environmentally friendly alternative to palladium. Copper catalysts have been employed for the synthesis of 2-bromo-6-substituent-pyridines. rsc.org Copper-catalyzed hydrophosphination has been used to access cyclopropylphosphines, demonstrating copper's utility in forming bonds with cyclopropyl groups. chemrxiv.org Furthermore, copper-catalyzed methods have been developed for the synthesis of stereodefined cyclopropyl bis(boronates) from alkenes. dicp.ac.cn
Below is a table summarizing various catalytic systems used in the synthesis of related substituted pyridines.
| Catalyst | Ligand | Reaction Type | Substrates | Yield (%) |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura | Bromothiophenes, Cyclopropylboronic acid | 69-93 |
| Pd(dppf)Cl₂ | - | Suzuki-Miyaura | Bromothiophenecarbaldehydes, Potassium cyclopropyltrifluoroborate | 15-21 |
| Pd(OAc)₂ | PPh₃ | Suzuki-Miyaura | 3-bromopyridine, Potassium phenyltrifluoroborate | Moderate to excellent |
| Cu(CH₃CN)₄PF₆ | (R,R)-iPr-DuPhos | Hydrophosphination | Cyclopropenes, Phosphines | High |
Solvent Optimization and Effects
The choice of solvent can significantly influence the rate and outcome of a reaction by affecting the solubility of reactants and the stability of intermediates.
For Suzuki-Miyaura reactions, a mixture of an organic solvent and an aqueous base is commonly used. Solvents such as toluene, 1,4-dioxane, and ethanol (B145695) are frequently employed. mdpi.comresearchgate.netmdpi.com The use of aqueous systems can be advantageous for both environmental and practical reasons. researchgate.net
In Negishi couplings, ethereal solvents like tetrahydrofuran (B95107) (THF) are common. wikipedia.orgnih.gov However, screening of solvents has shown that a mixture of N,N-dimethylacetamide (DMA) and THF can be crucial for achieving high enantioselectivity in certain reactions. chinesechemsoc.org The choice of solvent can also impact the stability and reactivity of the organozinc reagents. nih.gov
The following table illustrates the effect of different solvents on the yield of related coupling reactions.
| Reaction Type | Solvent | Base | Catalyst System | Yield (%) |
| Suzuki-Miyaura | Toluene | K₃PO₄ | Pd(OAc)₂ / SPhos | High |
| Suzuki-Miyaura | 1,4-Dioxane/Water | K₃PO₄ | Pd(PPh₃)₄ | Moderate to good |
| Negishi Coupling | THF/DMA | - | Palladium/NHC | Up to 99% |
| Negishi Coupling | Ethyl acetate or THF | - | "Ligandless" | Excellent |
Temperature and Pressure Influence
A plausible synthetic approach would likely involve a multi-step sequence, potentially starting from a pre-functionalized pyridine ring. Key reaction types in such a synthesis would include nucleophilic aromatic substitution (SNAr) for the introduction of the fluorine atom, and a cross-coupling reaction, such as a Suzuki or Negishi coupling, to introduce the cyclopropyl group.
Temperature:
Nucleophilic Aromatic Substitution (SNAr): The introduction of a fluorine atom onto the pyridine ring, for instance, by reacting a corresponding chloro- or bromo-precursor with a fluoride (B91410) source like potassium fluoride (KF), is highly temperature-dependent. These reactions often require elevated temperatures, typically in the range of 150-250 °C, to overcome the activation energy for the substitution on the electron-deficient pyridine ring. The choice of temperature is a delicate balance; it must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials or products. The use of a phase-transfer catalyst can sometimes allow for lower reaction temperatures.
Cross-Coupling Reactions: The introduction of the cyclopropyl group via a palladium-catalyzed cross-coupling reaction is also sensitive to temperature. These reactions are typically run at temperatures ranging from room temperature to around 100-120 °C. The optimal temperature is dependent on the specific catalyst system, substrates, and solvent used. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat can lead to catalyst decomposition and the formation of undesired byproducts.
Pressure:
In many of the likely synthetic steps for this compound, the reactions are carried out in the liquid phase at or near atmospheric pressure. However, pressure can become a significant factor in certain scenarios:
Reactions with Gaseous Reagents: If any of the synthetic steps were to involve a gaseous reagent, the pressure would directly influence the concentration of that reagent in the reaction mixture, thereby affecting the reaction rate.
Microwave-Assisted Synthesis: The use of microwave irradiation has become increasingly common in organic synthesis to accelerate reactions. In a sealed microwave vessel, the temperature of the solvent can be raised significantly above its atmospheric boiling point, leading to a corresponding increase in pressure. This technique can dramatically reduce reaction times for both SNAr and cross-coupling reactions. For instance, a nucleophilic fluorination that might take several hours under conventional heating could potentially be completed in a matter of minutes in a microwave reactor, under elevated temperature and pressure.
The following interactive table summarizes the likely influence of temperature and pressure on key reaction types in the synthesis of this compound.
| Reaction Type | Parameter | General Influence | Typical Range |
| Nucleophilic Aromatic Substitution (Fluorination) | Temperature | Increased temperature generally increases reaction rate. | 150-250 °C (conventional), up to 300 °C (microwave) |
| Pressure | Can increase reaction rate in sealed vessel (microwave). | Atmospheric to >15 bar (microwave) | |
| Palladium-Catalyzed Cross-Coupling | Temperature | Affects catalyst activity and stability. | Room Temperature to 120 °C |
| Pressure | Generally not a primary parameter at lab scale. | Atmospheric |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic routes to valuable chemical compounds. For the synthesis of this compound, several key green chemistry metrics and strategies can be considered.
Atom Economy and E-Factor Analysis
Atom Economy:
Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. chembam.com It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For a hypothetical final step in the synthesis of this compound via a Suzuki coupling of a boronic acid precursor with a brominated pyridine, the atom economy can be calculated.
Hypothetical Suzuki Coupling Reaction:
3,5-Dibromo-2-fluoropyridine + Cyclopropylboronic acid + Base → this compound + Byproducts
In this idealized reaction, not all atoms from the reactants are incorporated into the final product. The boronic acid group and the atoms from the base end up as byproducts, thus lowering the atom economy. Maximizing atom economy involves choosing reaction pathways that are addition reactions or where byproducts are minimized or are themselves valuable.
E-Factor (Environmental Factor):
The E-factor is a more practical metric that considers the actual amount of waste produced in a process. chembam.com It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The waste includes everything that is not the desired product: solvent losses, reaction byproducts, catalyst residues, and any materials used in workup and purification. In the pharmaceutical and fine chemical industries, E-factors can be notoriously high, often ranging from 5 to over 100. A lower E-factor signifies a greener process. For the synthesis of this compound, a high E-factor would be expected from a multi-step synthesis involving stoichiometric reagents and extensive purification steps.
The following interactive table provides a hypothetical analysis of these metrics for a potential synthetic step.
| Metric | Definition | Significance for Synthesis | Hypothetical Value (Suzuki Coupling) |
| Atom Economy | (MW of product / Σ MW of reactants) x 100 | Theoretical efficiency of atom incorporation. | Moderate (due to boronic acid and base byproducts) |
| E-Factor | Mass of waste / Mass of product | Practical measure of waste generation. | High (typical for multi-step fine chemical synthesis) |
Sustainable Reagent and Solvent Selection (e.g., H2O as solvent)
Sustainable Reagents:
Catalytic Reagents: The use of catalytic amounts of reagents instead of stoichiometric amounts is a cornerstone of green chemistry. In the context of the synthesis of this compound, employing a highly efficient palladium catalyst for a cross-coupling reaction at a very low loading would significantly reduce waste and the environmental impact associated with heavy metals.
Less Hazardous Reagents: Whenever possible, reagents with lower toxicity and environmental persistence should be selected. For instance, exploring alternatives to hazardous brominating agents or using fluoride sources that are less corrosive and easier to handle would contribute to a greener synthesis.
Sustainable Solvent Selection:
Solvents often constitute the largest mass component of a chemical reaction and are a major source of waste. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.
Water as a Solvent: Water is an excellent candidate for a green solvent due to its non-toxicity, non-flammability, and low cost. While many organic reactions are not traditionally performed in water due to the poor solubility of nonpolar reactants, recent advances in catalyst design and the use of surfactants have enabled a growing number of transformations to be carried out in aqueous media. For the synthesis of this compound, exploring the possibility of conducting the cross-coupling step in water with a water-soluble palladium catalyst and ligand system would be a significant step towards a more sustainable process. chembam.com
Other Green Solvents: Other solvents considered "greener" include supercritical fluids (like CO2), ionic liquids (though their "greenness" is debated and depends on their lifecycle), and bio-derived solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME). The selection of a suitable green solvent would depend on the specific requirements of each reaction step in the synthesis.
By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Reactivity and Chemical Transformations of 3 Bromo 6 Cyclopropyl 2 Fluoropyridine
Halogen Reactivity and Regioselectivity
The presence of two different halogen atoms at the C2 and C3 positions of the pyridine (B92270) ring raises questions of reactivity and regioselectivity. The C2-F and C3-Br bonds exhibit different susceptibilities to cleavage depending on the reaction type, largely dictated by the electronic environment of the pyridine nucleus.
In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom at the C2 position is significantly more reactive than the bromine atom at the C3 position. The high electronegativity of fluorine strongly polarizes the C2-F bond, making the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles. The positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated for nucleophilic attack. The fluorine at C2 is therefore in a prime position for displacement.
Conversely, the bromine atom at C3 is much less activated towards SNAr. The C3 position (meta to the nitrogen) is less electron-deficient than the C2 or C6 positions. Consequently, nucleophilic attack at C3 is electronically disfavored. While bromine is generally a better leaving group than fluorine in many substitution reactions (like SN2), in SNAr the rate-determining step is typically the initial nucleophilic attack. The powerful electron-withdrawing inductive effect of fluorine facilitates this initial attack at the C2 position, making the C2-F bond the primary site of reaction with nucleophiles. Reactions involving metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) would typically show higher reactivity at the C-Br bond, but in the context of SNAr, fluorine at an activated position is preferentially displaced.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for 3-bromo-6-cyclopropyl-2-fluoropyridine is nucleophilic aromatic substitution, driven by the electron-deficient nature of the pyridine ring, which is further activated by the fluorine substituent at the C2 position.
As established, the fluorine atom at the C2 position is the principal site for nucleophilic attack. The reaction proceeds via the classical addition-elimination SNAr mechanism. A nucleophile attacks the electrophilic C2 carbon, leading to the formation of a negatively charged Meisenheimer intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and onto the electronegative nitrogen atom. In the subsequent, typically rapid, elimination step, the fluoride (B91410) ion is expelled, restoring the aromaticity of the ring and yielding the 2-substituted product. This regioselectivity is highly reliable and is exploited in the synthesis of more complex molecules where the bromine atom at C3 is retained for subsequent transformations, such as cross-coupling reactions.
This compound readily reacts with a diverse range of nucleophiles, leading to the formation of various 2-substituted-3-bromo-6-cyclopropylpyridine derivatives. The high reactivity of the C2-fluorine allows these reactions to proceed under relatively mild conditions.
Reactions with N-based Nucleophiles: Amines are common nucleophiles used in SNAr reactions with this substrate. Primary and secondary amines, as well as other nitrogen nucleophiles like hydrazines, can effectively displace the fluoride to form C-N bonds. These reactions are fundamental in building molecules for pharmaceutical applications. For instance, reaction with (S)-3-methylmorpholine yields the corresponding 2-( (S)-3-methylmorpholino) derivative.
Reactions with O-based Nucleophiles: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides (generated with a base like sodium hydride), serve as effective oxygen-based nucleophiles. These reactions result in the formation of aryl ethers. For example, treatment with 4-fluorophenol (B42351) in the presence of a base leads to the substitution of the fluorine atom.
Reactions with S-based Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to displace the C2-fluorine, forming thioethers. These reactions typically proceed smoothly due to the high nucleophilicity of sulfur.
The table below summarizes representative SNAr reactions of this compound with various nucleophiles, demonstrating the selective displacement of the fluorine atom.
| Nucleophile | Reagent | Product | Conditions |
|---|---|---|---|
| N-based | (S)-3-methylmorpholine | 3-bromo-6-cyclopropyl-2-((S)-3-methylmorpholino)pyridine | K2CO3, DMSO, 140 °C |
| N-based | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | 3-bromo-6-cyclopropyl-2-(3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazin-7-yl)pyridine | DIPEA, NMP, 100 °C |
| N-based | (R)-3-aminopiperidine dihydrochloride | (R)-1-(3-bromo-6-cyclopropylpyridin-2-yl)piperidin-3-amine | K2CO3, DMSO, 120 °C |
| O-based | 4-fluorophenol | 3-bromo-2-(4-fluorophenoxy)-6-cyclopropylpyridine | NaH, DMF, 80 °C |
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on the this compound ring is generally very difficult and not a synthetically useful pathway. The pyridine nitrogen acts as a powerful electron-withdrawing group, deactivating the entire ring system towards attack by electrophiles. This deactivation is analogous to that seen in nitrobenzene. Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the basic nitrogen atom of the pyridine ring becomes protonated. The resulting pyridinium (B92312) cation is even more severely deactivated towards electrophilic attack due to the positive charge on the nitrogen atom.
If an EAS reaction were to be forced under exceptionally harsh conditions, substitution would be directed to the C5 position. The C3 and C5 positions (meta to the nitrogen) are the least deactivated positions in the ring. Since the C3 position is already occupied by a bromine atom, any potential electrophilic attack would be directed to C5. However, due to the extreme deactivation of the ring, such reactions are rarely practical or high-yielding. Synthetic strategies involving this scaffold almost exclusively rely on building functionality through nucleophilic substitution and metal-catalyzed cross-coupling reactions rather than EAS.
Directed Ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom, coordinates to the lithium reagent, facilitating the deprotonation of the adjacent C-H bond. baranlab.org
In the case of this compound, the fluorine atom at the C-2 position and the pyridine nitrogen itself can act as directing groups. The fluorine atom is a moderate DMG, while the nitrogen atom's lone pair can also direct metalation. organic-chemistry.org The interplay between these directing effects and the electronic nature of the pyridine ring would determine the site of metalation.
Regioselective Functionalization
The regioselective functionalization of this compound, beyond DoM, is governed by the inherent electronic properties of the substituted pyridine ring. The positions available for further substitution are C-4 and C-5, and their reactivity towards electrophilic or nucleophilic attack is influenced by the existing substituents. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the pyridine nitrogen, generally deactivates the ring towards electrophilic aromatic substitution. However, these same features can facilitate nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
The development of regioselective C-H functionalization methods, often catalyzed by transition metals, has become a significant area of research. mdpi.com Such methods could potentially be applied to this compound to introduce new functional groups at the C-4 or C-5 positions with high selectivity. For instance, transition metal-free halogenation techniques have been developed for the regioselective bromination of aromatic compounds, and similar strategies could be envisioned for the functionalization of this pyridine derivative. chalmers.semdpi.com
The regioselectivity of such reactions would be a complex interplay of steric and electronic factors. The cyclopropyl (B3062369) group at C-6 provides some steric hindrance, which might influence the approach of reagents to the C-5 position. Conversely, the electronic effects of the fluoro and bromo substituents will play a dominant role in determining the most reactive site for a given transformation. While specific studies on the regioselective functionalization of this compound are limited, the principles of heterocyclic chemistry provide a framework for predicting its reactivity and for the design of synthetic routes to novel derivatives. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom at the C-3 position of this compound serves as a versatile handle for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of complex molecules.
Suzuki-Miyaura Coupling with Organoborons
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. nih.govrsc.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many organoboron reagents. nih.gov
In the context of this compound, the C-Br bond at the 3-position is the reactive site for Suzuki-Miyaura coupling. This allows for the introduction of a variety of aryl, heteroaryl, alkyl, and alkenyl groups at this position. The general reaction is depicted below:

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Halides
| Organoboron Reagent | Type of Group Introduced |
|---|---|
| Arylboronic acids | Aryl |
| Heteroarylboronic acids | Heteroaryl |
| Alkylboronic esters | Alkyl |
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as sodium carbonate or potassium phosphate. The choice of catalyst, ligand, base, and solvent can influence the reaction efficiency and yield. The Suzuki-Miyaura coupling of heteroaryl halides, including bromopyridines, is a well-established and reliable method for the synthesis of complex heterocyclic compounds. researchgate.net
Stille Coupling with Organostannanes
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a notable drawback. organic-chemistry.org
For this compound, the Stille coupling provides a means to introduce a wide variety of organic groups at the C-3 position. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Table 2: Common Organostannane Reagents for Stille Coupling
| Organostannane Reagent (R-SnBu₃) | R Group |
|---|---|
| Vinyltributyltin | Vinyl |
| Phenyltributyltin | Phenyl |
| Alkynyltributyltin | Alkynyl |
The reaction conditions for Stille coupling are generally mild, and the reaction is tolerant of many functional groups. This methodology has been successfully applied to the synthesis of complex molecules, including natural products. nih.gov The use of this compound as a substrate in Stille coupling would allow for the synthesis of a diverse range of 3-substituted pyridine derivatives. msu.eduresearchgate.net
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of substituted alkynes. researchgate.netscirp.org
The C-Br bond at the 3-position of this compound is susceptible to Sonogashira coupling. This reaction would allow for the direct introduction of an alkynyl group at this position, providing a valuable building block for further synthetic transformations. The general reaction is as follows:

Table 3: Typical Reaction Conditions for Sonogashira Coupling
| Component | Example |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
The Sonogashira coupling of 3-halogen-2-aminopyridines with terminal alkynes has been reported to proceed in good to excellent yields, demonstrating the utility of this reaction for the functionalization of substituted pyridines. scirp.org The resulting 3-alkynylpyridine derivatives are versatile intermediates in organic synthesis.
Heck Coupling with Alkenes
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. researchgate.net
In the case of this compound, the Heck reaction would involve the coupling of the C-Br bond with an alkene, leading to the formation of a new carbon-carbon bond at the 3-position and the introduction of a substituted vinyl group. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

Table 4: Common Alkenes Used in Heck Coupling
| Alkene | Product Type |
|---|---|
| Styrene | Stilbene derivative |
| Acrylates | Cinnamate derivative |
| Acrylonitrile | Cinnamonitrile derivative |
The Heck reaction has been widely applied in organic synthesis, and its scope has been extended to include a broad range of substrates, including those that were traditionally considered challenging. nih.gov The application of the Heck reaction to this compound would provide a direct route to a variety of 3-vinylpyridine (B15099) derivatives.
Despite a comprehensive search for documented examples of specific chemical transformations involving "this compound," publicly available scientific literature and patent databases did not yield specific results for the requested reactions. General principles for the reaction types exist, but detailed research findings, such as reaction conditions, yields, and product characterizations specifically for this compound in the context of Buchwald-Hartwig amination, Ullmann-type cross-coupling, radical reactions, photoinduced transformations, and ring-opening or rearrangement reactions, are not available in the accessed resources.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations of this specific compound. The generation of content without specific data would be speculative and would not meet the required standard of scientific accuracy.
Mechanistic Investigations of Reactions Involving 3 Bromo 6 Cyclopropyl 2 Fluoropyridine
Kinetic Studies of Key Transformations
Kinetic studies on reactions involving 2-fluoropyridines, such as nucleophilic aromatic substitution (SNAr), provide foundational insights into the reactivity of 3-Bromo-6-cyclopropyl-2-fluoropyridine. The fluorine substituent at the 2-position is a key activating group for such reactions.
The rate of SNAr reactions on halopyridines is significantly influenced by the nature of the leaving group. Generally, for activated aryl halides, the order of reactivity follows the ability of the halogen to stabilize the intermediate and facilitate the departure of the leaving group. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and accelerates the initial nucleophilic attack, which is often the rate-determining step. masterorganicchemistry.com Consequently, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov This trend suggests that the C-F bond in this compound is the primary site for nucleophilic attack over the C-Br bond in SNAr reactions.
The reaction kinetics are also highly dependent on solvent properties. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents show that the second-order rate coefficient can be influenced by the solvent's ability to stabilize the transition state and intermediates. rsc.org While specific kinetic data for this compound is not extensively documented in the literature, the general principles of SNAr kinetics on activated fluoroarenes can be applied.
Below is an interactive data table illustrating the relative reactivity of halopyridines in a typical SNAr reaction, based on established trends.
| Leaving Group | Relative Rate | Activation Energy (Illustrative) |
| -F | High | Low |
| -Cl | Moderate | Moderate |
| -Br | Low | High |
| -I | Very Low | Very High |
Note: The data in this table is illustrative and represents general trends in nucleophilic aromatic substitution, not empirically measured values for this compound.
Isotope Effect Studies for Reaction Mechanism Elucidation
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step and the nature of bond-breaking and bond-forming processes. For nucleophilic aromatic substitution reactions, KIEs can help distinguish between a stepwise mechanism, involving a stable Meisenheimer intermediate, and a concerted SNAr mechanism. springernature.com
Recent studies utilizing NMR-based methods for determining KIEs in fluorination reactions have challenged the traditional two-step mechanism for all SNAr reactions. springernature.com Evidence suggests that some nucleophilic aromatic fluorinations may proceed through a concerted pathway, where bond formation and bond cleavage occur in a single transition state. springernature.com
In the context of this compound, a KIE study on a nucleophilic substitution at the C-F bond could involve labeling the carbon atom at the 2-position with ¹³C. A significant ¹²C/¹³C KIE would suggest that the C-F bond is being broken in the rate-determining step, providing evidence for a concerted mechanism or a stepwise mechanism where the second step (expulsion of the leaving group) is rate-limiting. Conversely, the absence of a significant KIE would point towards the first step (nucleophilic addition) being rate-determining.
Spectroscopic Intermediates Identification (e.g., in situ IR, NMR)
The direct observation of reaction intermediates is crucial for confirming proposed reaction mechanisms. Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying transient species in real-time.
For reactions involving pyridine (B92270) derivatives, in situ IR spectroscopy can be used to monitor changes in vibrational frequencies corresponding to specific functional groups. For instance, the adsorption of pyridine onto a metal oxide surface has been studied by identifying peaks corresponding to pyridine coordinated to Lewis acid sites. aps.org In the context of this compound, in situ IR could potentially be used to observe the formation of a Meisenheimer complex during an SNAr reaction by monitoring shifts in the pyridine ring stretching frequencies.
Similarly, in situ NMR spectroscopy can provide detailed structural information about intermediates. For palladium-catalyzed cross-coupling reactions, which are common for bromo-substituted pyridines, ³¹P NMR can be used to track the evolution of the palladium catalyst's coordination sphere throughout the catalytic cycle. acs.org This can help in identifying key intermediates such as the oxidative addition complex and the transmetalation species.
Although specific studies identifying spectroscopic intermediates in reactions of this compound are not prominent, the application of these in situ techniques to analogous systems demonstrates their potential for elucidating the reaction mechanisms of this compound.
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry provides a powerful means to analyze reaction pathways and characterize transition states, offering insights that complement experimental studies. Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of a reaction, identify the lowest energy pathway, and determine the structures and energies of reactants, intermediates, transition states, and products.
For nucleophilic aromatic substitution reactions, computational studies can help to distinguish between the stepwise and concerted mechanisms by comparing the activation barriers for each pathway. springernature.com The stability of the putative Meisenheimer intermediate can be assessed, and the geometry of the transition state for a concerted reaction can be characterized.
In the case of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings at the C-Br bond of this compound, computational analysis can elucidate the mechanism of each step in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nobelprize.org These studies can reveal the role of ligands on the palladium center in facilitating the reaction and can help to rationalize observed selectivities. The influence of non-covalent interactions between halopyridine substrates and catalyst scaffolds has also been explored, showing a correlation between binding strength and reactivity. researchgate.net
While specific computational studies on this compound are not widely published, the extensive body of research on the computational analysis of SNAr and palladium-catalyzed reactions on related pyridine systems provides a robust framework for understanding its reactivity.
Theoretical and Computational Studies of 3 Bromo 6 Cyclopropyl 2 Fluoropyridine
Electronic Structure and Molecular Orbitals Analysis
The electronic structure of 3-Bromo-6-cyclopropyl-2-fluoropyridine is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the nature of its molecular orbitals.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are key determinants of reaction pathways. wikipedia.org
For this compound, the HOMO is expected to be a π-orbital with significant electron density on the pyridine (B92270) ring, influenced by the electron-donating cyclopropyl (B3062369) group and the electron-withdrawing halogen substituents. The LUMO is likely a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines (Note: These are representative values for similar compounds and not specific experimental or calculated values for this compound.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Highest Occupied Molecular Orbital, π-orbital |
| LUMO | -0.7 | Lowest Unoccupied Molecular Orbital, π*-orbital |
| HOMO-LUMO Gap | 6.1 | Indicator of chemical reactivity and stability |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
In an MEP map of this compound, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. This region is expected to be concentrated around the electronegative nitrogen atom of the pyridine ring. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. youtube.com These are likely found near the hydrogen atoms and influenced by the electron-withdrawing fluorine and bromine atoms. researchgate.net The map provides a visual representation of the molecule's dipole moment and charge separation.
Conformational Analysis and Energy Minima
The three-dimensional structure and conformational flexibility of this compound are determined by the spatial arrangement of its atoms. Conformational analysis helps identify the most stable structures (energy minima).
Rotational Barriers
Rotational barriers refer to the energy required to rotate one part of a molecule relative to another around a chemical bond. For this compound, the most significant rotational barrier is associated with the C-C single bond connecting the cyclopropyl group to the pyridine ring.
Computational methods can calculate the energy profile for this rotation. The energy profile would likely show distinct minima corresponding to stable conformations and maxima corresponding to transition states between them. The height of these energy barriers determines the rate of interconversion between different conformers at a given temperature.
Table 2: Hypothetical Rotational Energy Barriers (Note: This table presents hypothetical data to illustrate the concept of rotational barriers for the C(pyridine)-C(cyclopropyl) bond.)
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) |
| Eclipsed (Transition State) | 4.5 | 0 |
| Staggered (Energy Minimum) | 0 | 60 |
| Eclipsed (Transition State) | 4.5 | 120 |
| Staggered (Energy Minimum) | 0 | 180 |
DFT Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction energy profile. This profile provides critical information about the reaction's feasibility (thermodynamics) and rate (kinetics).
For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can:
Identify the structure of transition states.
Calculate activation energies, which are related to reaction rates.
These calculations help elucidate reaction mechanisms, predict product distributions, and guide the design of new synthetic routes. The choice of functional and basis set (e.g., B3LYP/6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.net
Transition State Characterization
No studies characterizing the transition states of reactions involving this compound were found. Such studies would typically involve quantum chemical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for specific reactions, providing insight into reaction mechanisms.
Activation Energy Determination
There is no available data on the activation energies for reactions involving this compound. The determination of activation energy through computational methods is crucial for understanding reaction kinetics and predicting reaction rates.
Molecular Dynamics Simulations for Solvent Effects
No molecular dynamics simulation studies have been published that focus on the solvent effects on this compound. These simulations would provide valuable information on how the solvent influences the conformational dynamics, stability, and reactivity of the molecule.
Quantum Chemical Descriptors and Reactivity Predictions
A specific and detailed analysis of quantum chemical descriptors for this compound is not available in the current body of scientific literature. While general principles of quantum chemistry allow for the prediction of reactivity based on descriptors such as HOMO-LUMO gap, electronegativity, and chemical hardness, specific calculated values and their interpretation for this compound have not been reported.
An extensive search of scientific literature and chemical databases reveals a significant lack of published research specifically detailing the synthetic utility and applications of the chemical compound This compound . While the compound is listed in chemical databases such as PubChem, there is no associated literature concerning its specific reactions, derivatizations, or applications in the areas outlined in the request. nih.gov
The search results did identify related, but structurally distinct, compounds and general reaction types. For instance, research exists on the reactions of other halogenated pyridines, such as "6-bromo-3-fluoro-2-cyanopyridine" in Sonogashira cross-couplings and the chemoselective transformations of bromo-chloropyridine nucleosides. soton.ac.ukrsc.org These studies often show that palladium-catalyzed cross-coupling reactions occur selectively at the C-Br bond. rsc.org Separately, the chemistry of 2-fluoropyridines is well-documented, highlighting their propensity for nucleophilic aromatic substitution (SNAr) at the C-F position. nih.gov
However, without specific studies on this compound, any discussion regarding its role in synthesizing complex derivatives, its use in multi-component reactions, the development of novel scaffolds, or its application in material science would be purely speculative. Such an article would not meet the required standards of scientific accuracy.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for the specific compound This compound .
Synthetic Utility and Application As a Chemical Building Block
Conceptual Frameworks for Scaffold Development in Organic Synthesis
The strategic use of well-defined molecular building blocks is central to modern organic synthesis, enabling the efficient and systematic construction of diverse compound libraries for drug discovery and materials science. 3-Bromo-6-cyclopropyl-2-fluoropyridine exemplifies a "privileged scaffold" fragment, a concept where a specific structural motif is recurrently found in biologically active compounds. nih.govresearchgate.net The strategic incorporation of this and similar pyridine-based frameworks allows for the exploration of chemical space around a core structure with a higher probability of identifying novel compounds with desired properties.
The 2,3,6-trisubstituted pyridine (B92270) core of this compound offers multiple vectors for chemical diversification. The bromine atom at the 3-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. soton.ac.ukgeorgiasouthern.edursc.org These reactions allow for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents, respectively, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
The fluorine atom at the 2-position significantly influences the reactivity and physicochemical properties of the pyridine ring. Its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and influence the binding affinity of the molecule to biological targets. Furthermore, the fluorine atom can participate in hydrogen bonding interactions and often enhances metabolic stability. The cyclopropyl (B3062369) group at the 6-position is a bioisostere for larger, more flexible alkyl groups and can introduce conformational constraint, which is often beneficial for binding to specific protein targets. The combination of these three substituents in a single, readily accessible building block provides a powerful tool for medicinal chemists.
A plausible synthetic strategy to access this compound could involve a multi-step sequence starting from a readily available dihalopyridine. For instance, a potential route could begin with the selective cyclopropylation of a dibromofluoropyridine, such as 3,6-dibromo-2-fluoropyridine, via a Suzuki-Miyaura cross-coupling reaction with a cyclopropylboronic acid derivative. nih.gov Alternatively, a strategy involving the fluorination of a corresponding pyridin-2-ol precursor could be envisioned. The synthesis of various 2-bromo-6-substituted pyridines often starts from 2,6-dibromopyridine (B144722), highlighting a potential entry point for introducing the cyclopropyl and fluoro substituents. georgiasouthern.edu
The application of this compound in scaffold development can be conceptualized through several key strategies:
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally distinct one while retaining similar biological activity. The 2,3,6-substituted pyridine core of the title compound can serve as a novel scaffold to replace other aromatic or heteroaromatic systems in known bioactive molecules, potentially leading to improved properties such as potency, selectivity, or pharmacokinetics.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a biological target, and promising hits are then elaborated into more potent lead compounds. This compound, with its multiple points for diversification, is an ideal starting point for the expansion of a fragment hit. The bromine atom provides a reliable anchor point for linking to other molecular fragments or for growing the molecule into a larger, more complex structure.
The following table summarizes the key reactive sites of this compound and the potential transformations that can be employed for scaffold development.
| Reactive Site | Position | Potential Transformations | Application in Scaffold Development |
| Bromine | 3 | Suzuki, Sonogashira, Buchwald-Hartwig, Stille, Heck, and other cross-coupling reactions | Introduction of diverse aryl, heteroaryl, alkynyl, amino, and other functional groups for SAR exploration and scaffold elaboration. |
| Fluorine | 2 | Modulation of electronic properties, potential for nucleophilic aromatic substitution under harsh conditions | Fine-tuning of pKa, metabolic stability, and hydrogen bonding interactions. |
| Cyclopropyl | 6 | Conformational constraint, metabolic stability | Introduction of three-dimensional character, bioisosteric replacement for other groups. |
| Pyridine Ring | - | N-alkylation, N-oxidation | Modification of solubility, basicity, and interaction with biological targets. |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorine coupling constants ~10–15 Hz) .
- 19F NMR : Distinct signal for the 2-fluoro substituent (δ -110 to -120 ppm) .
- HPLC-MS : Purity assessment (retention time ~8–10 min, C18 column) and molecular ion [M+H]⁺ at m/z 244 .
Advanced Consideration : X-ray crystallography resolves ambiguities in regiochemistry but requires high-purity crystals (>99%) .
How can researchers address low yields in cross-coupling reactions involving the bromo and cyclopropyl substituents?
Advanced Research Question
Mechanistic Challenges :
- Steric hindrance : The cyclopropyl group restricts catalyst access. Use bulky ligands (e.g., XPhos) to stabilize intermediates .
- Electron-withdrawing effects : Fluorine reduces electron density, slowing oxidative addition. Electrophilic palladium catalysts (e.g., Pd(OAc)₂) improve reactivity .
Optimization Strategies : - Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by 15–20% .
- Solvent screening : DMF enhances solubility, while toluene minimizes side reactions .
What are the key safety and stability considerations when handling this compound?
Basic Research Question
- Hazards : Irritant (H315, H319, H335) . Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Stable at 4–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
- Decomposition : Avoid prolonged exposure to light; UV-Vis monitoring shows λmax shifts at >40°C .
How do electronic effects of the cyclopropyl and fluorine groups influence regioselectivity in further functionalization?
Advanced Research Question
- Electron donation : Cyclopropyl acts as a weak electron donor via conjugation, directing electrophiles to the 5-position .
- Fluorine’s meta-directing effect : Enhances reactivity at the 4-position in SNAr reactions .
Case Study : Nitration with HNO3/H2SO4 yields 5-nitro derivatives (85% selectivity) due to combined steric and electronic effects .
How can discrepancies in reported melting points and spectral data for this compound be resolved?
Advanced Research Question
Common Contradictions :
- Melting points : Ranges from 30–35°C (impure) to 38–40°C (high-purity) due to polymorphic forms .
- ¹³C NMR shifts : Variations (±2 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d6) .
Resolution : - Standardize protocols : Use USP-grade solvents and report instrument parameters (e.g., 500 MHz vs. 300 MHz) .
- Collaborative validation : Cross-check data with multiple labs (e.g., PubChem entries) .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
- Kinase inhibitor intermediates : The bromine serves as a handle for Suzuki couplings with arylboronic acids .
- Fluorine’s role : Enhances metabolic stability and bioavailability in lead compounds .
Case Study : Analogues with trifluoromethyl groups (e.g., 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid) show IC50 < 100 nM against EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
